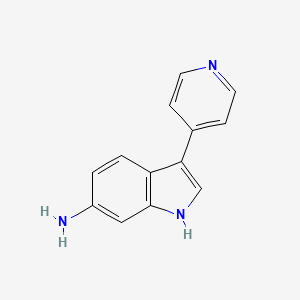

3-(pyridin-4-yl)-1H-indol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-yl-1H-indol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-8,16H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDVKMUJCFEKEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00658787 | |

| Record name | 3-(Pyridin-4-yl)-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887615-80-7 | |

| Record name | 3-(Pyridin-4-yl)-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-4-yl)-1H-indol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(pyridin-4-yl)-1H-indol-6-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two plausible and effective synthetic routes for the preparation of 3-(pyridin-4-yl)-1H-indol-6-amine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis of this compound is detailed through two primary methodologies: the Fischer indole synthesis and the Suzuki-Miyaura cross-coupling reaction. This document includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and mandatory visualizations of the synthetic pathways and a relevant biological signaling pathway.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological properties. The title compound, this compound, incorporates a pyridine ring at the 3-position and an amino group at the 6-position, features that can significantly influence its biological activity. Notably, structurally related compounds have been identified as inhibitors of NADPH Oxidase 2 (NOX2), an enzyme implicated in various inflammatory and neurodegenerative diseases. This guide outlines two robust synthetic strategies to access this valuable compound.

Route 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2][3][4][5] This proposed route involves the reaction of (4-nitrophenyl)hydrazine with 4-acetylpyridine to form the 6-nitroindole intermediate, followed by reduction of the nitro group.

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of NOX2 signaling limits pain-related behavior and improves motor function in male mice after spinal cord injury: participation of IL-10/miR-155 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. courses.minia.edu.eg [courses.minia.edu.eg]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

The Pyridinyl-Indole Scaffold: A Privileged Motif in Kinase Inhibition

An In-Depth Technical Guide on the Anticipated Mechanism of Action of 3-(pyridin-4-yl)-1H-indol-6-amine and its Analogs

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the mechanism of action, biological activity, or experimental protocols for the compound this compound. This document, therefore, provides an in-depth analysis based on structurally related pyridinyl-indole derivatives, which are predominantly investigated as kinase inhibitors. The presented data, pathways, and protocols are representative of this class of compounds and should be considered predictive for this compound.

Introduction

The 3-(pyridin-4-yl)-1H-indole scaffold is a recurring structural motif in medicinal chemistry, recognized for its versatile interactions with various biological targets. The fusion of a pyridine ring, an indole core, and an amine substituent creates a pharmacophore with the potential for hydrogen bonding, pi-stacking, and hydrophobic interactions. A significant body of research on analogous compounds, particularly those bearing the pyridinyl-indole core, points towards a primary mechanism of action centered on the inhibition of protein kinases. This guide synthesizes the available information on these related compounds to project a likely mechanism of action for this compound.

Core Mechanism of Action: Kinase Inhibition

Structurally similar compounds to this compound have been widely explored as inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins, thereby regulating a multitude of cellular processes, including growth, differentiation, metabolism, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

The pyridinyl-indole core often acts as a scaffold that can be decorated with various substituents to achieve potency and selectivity for specific kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, while the indole N-H can serve as a hydrogen bond donor, both of which are critical for anchoring the molecule within the ATP-binding pocket of the target kinase. The 6-amino group on the indole ring could provide an additional point of interaction or serve as a handle for further chemical modification to enhance target engagement.

Based on the available literature for analogous structures, potential kinase targets for compounds with this scaffold include:

-

Receptor Tyrosine Kinases (RTKs): Such as RET kinase.

-

Non-Receptor Tyrosine Kinases: Including Bruton's Tyrosine Kinase (BTK).

-

Cyclin-Dependent Kinases (CDKs): For example, CDK2.

The general mechanism of inhibition for these compounds involves competitive binding to the ATP-binding site of the kinase, thereby preventing the transfer of a phosphate group from ATP to the protein substrate.

Signaling Pathway

The following diagram illustrates a generalized signaling pathway that is often targeted by pyridinyl-indole-based kinase inhibitors. In this example, the inhibition of a Receptor Tyrosine Kinase (RTK) is depicted.

An In-depth Technical Guide to 3-(Pyridin-4-yl)-1H-indol-6-amine Derivatives: Synthesis and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(pyridin-4-yl)-1H-indol-6-amine derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document details their synthesis, biological activities, and the signaling pathways they modulate, with a focus on their roles as kinase and NADPH oxidase inhibitors.

Introduction

The 3-(pyridin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of an amine group at the 6-position of the indole ring further enhances the potential for molecular interactions with various biological targets. These derivatives have garnered considerable interest for their potential in treating a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several synthetic strategies. A common approach involves the construction of the indole core, followed by the introduction of the pyridin-4-yl moiety at the C3 position and subsequent functionalization of the C6 position. Key reactions in these syntheses often include Fischer indole synthesis, palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions, and nucleophilic aromatic substitution.

A plausible synthetic route is outlined below. This multi-step synthesis begins with a suitably protected 6-nitroindole, which undergoes a Suzuki coupling with a pyridine-4-boronic acid derivative. The nitro group is then reduced to the corresponding amine, providing the this compound core. Further derivatization of the 6-amino group can be performed to explore structure-activity relationships (SAR).

Figure 1: General synthetic workflow for this compound derivatives.

Biological Activities and Signaling Pathways

Derivatives of the this compound core have shown promising activity as inhibitors of several key enzymes involved in disease pathogenesis, most notably protein kinases and NADPH oxidase 2 (NOX2).

Kinase Inhibition

The pyridine and indole moieties are common pharmacophores in kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. By modifying the substituents on both the indole and pyridine rings, as well as the 6-amino group, the selectivity and potency of these inhibitors can be fine-tuned. Pyrido[3,4-b]indoles, which are structurally related, have demonstrated potent broad-spectrum anticancer activity with IC50s in the nanomolar range for various cancer cell lines.[1]

NADPH Oxidase 2 (NOX2) Inhibition

NOX2 is a key enzyme responsible for the production of reactive oxygen species (ROS) in phagocytic cells. Overactivation of NOX2 is implicated in the pathophysiology of various diseases, including neurodegenerative disorders like Alzheimer's disease and traumatic brain injury. Structurally related compounds, such as 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine derivatives, have been identified as potent and selective NOX2 inhibitors.[2][3] These inhibitors act by competing with the binding of NADPH to the enzyme, thereby reducing the production of superoxide and subsequent oxidative stress.[4]

Figure 2: Inhibition of the NOX2 signaling pathway by this compound derivatives.

Quantitative Data

The following tables summarize the biological activity of selected 3-(pyridin-4-yl)-1H-indole derivatives and related compounds.

Table 1: Anticancer Activity of Pyrido[3,4-b]indole Derivatives [1]

| Compound | Cancer Cell Line | IC50 (nM) |

| 11 | Breast (MCF-7) | 80 |

| Colon (HCT116) | 130 | |

| Melanoma (A375) | 130 | |

| Pancreatic (Panc-1) | 200 |

Table 2: NOX2 Inhibitory Activity of 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine Derivatives [2][3]

| Compound | Target | IC50 (µM) |

| GSK2795039 | NOX2 | 0.18 |

| NCATS-SM7270 | NOX2 | ~0.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives, adapted from published procedures for structurally similar compounds.

General Procedure for Suzuki Coupling

To a solution of the protected 6-nitro-3-halo-indole (1.0 eq) in a suitable solvent such as a 4:1 mixture of dioxane and water, is added the pyridine-4-boronic acid derivative (1.2 eq), a palladium catalyst such as Pd(OAc)2 (0.03 eq), a phosphine ligand like tri-2-furylphosphine (0.1 eq), and a base such as K3PO4 (2.0 eq). The reaction mixture is degassed with argon for 5-10 minutes and then heated to 90 °C for 2-4 hours. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Nitro Group Reduction

To a solution of the protected 6-nitro-3-(pyridin-4-yl)-1H-indole (1.0 eq) in a 10:1 mixture of a protic solvent like propan-2-ol and water, iron powder (6.0 eq) and ammonium chloride (0.4 eq) are added. The mixture is heated to reflux for 2-3 hours. After completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite®. The filter cake is washed with an organic solvent (e.g., ethyl acetate), and the combined filtrates are concentrated under reduced pressure. The residue is then purified by column chromatography to afford the corresponding 6-amino derivative.[5]

NOX2 Inhibition Assay

The inhibitory activity of the compounds on NADPH oxidase 2 can be assessed using a cell-based assay. For instance, human microglial cells (HMC3) can be stimulated with a pathological agent like amyloid-beta (Aβ) to induce NOX2 activity. The production of reactive oxygen species (ROS) is then measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). The assay is performed as follows:

-

HMC3 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then pre-incubated with various concentrations of the test compounds for 1 hour.

-

Aβ oligomers (e.g., 10 µM) are added to the wells to stimulate NOX2 activity.

-

After a suitable incubation period (e.g., 24 hours), the cells are washed and incubated with DCFDA (e.g., 10 µM) for 30 minutes.

-

The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

The IC50 values are calculated by plotting the percentage of ROS inhibition against the logarithm of the compound concentration.[4]

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics. Their synthetic accessibility allows for extensive structural modifications to optimize their pharmacological properties. The demonstrated activity of related structures as potent kinase and NOX2 inhibitors highlights the potential of this scaffold in addressing unmet medical needs in oncology, neurodegenerative diseases, and inflammatory disorders. Further investigation into the structure-activity relationships and mechanism of action of these derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

structure-activity relationship of 3-(pyridin-4-yl)-1H-indol-6-amine analogs

An In-depth Technical Guide to the Structure-Activity Relationship of 3-(Pyridin-4-yl)-1H-indol-6-amine Analogs as Potential Kinase Inhibitors

Abstract

The 3-(pyridin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Analogs based on this framework have demonstrated significant potential, particularly as inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases. This technical guide provides a detailed examination of the structure-activity relationships (SAR) for this compound analogs, focusing on their role as kinase inhibitors. We synthesize findings from various studies on related compounds to establish a foundational SAR. This document includes representative data on the inhibitory activities of key analogs, detailed experimental protocols for their evaluation, and visual diagrams of relevant signaling pathways and discovery workflows to guide researchers and drug development professionals.

Introduction: The 3-(Pyridin-4-yl)-1H-indole Scaffold

The fusion of an indole ring system with a pyridine moiety creates a heteroaromatic scaffold with a unique three-dimensional architecture and electronic properties, making it ideal for interacting with the ATP-binding pocket of protein kinases. The 3-(pyridin-4-yl)-1H-indole core, in particular, has been identified in compounds targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks)[1][2]. The 6-amino group on the indole ring provides a crucial vector for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Understanding the SAR of this analog class is paramount for designing next-generation inhibitors with improved therapeutic profiles.

Core Structure-Activity Relationships

The SAR for this class can be systematically analyzed by considering substitutions at three primary positions: the indole ring, the pyridine ring, and the 6-amino group of the indole.

-

Indole Ring Modifications: The indole nitrogen (N1) is a common site for substitution. Small alkyl groups or functionalized side chains can modulate lipophilicity and introduce additional interaction points with the target kinase. Substitutions at other positions on the indole's benzene ring (e.g., C4, C5, C7) can influence electronic properties and steric interactions within the binding site.

-

Pyridine Ring Modifications: The pyridine nitrogen acts as a key hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket. Substitutions on the pyridine ring can enhance this interaction, improve selectivity, and alter the compound's physicochemical properties.

-

6-Amino Group Modifications: The exocyclic amine at the C6 position is a critical handle for derivatization. Acylation or alkylation of this group can introduce larger substituents that occupy adjacent pockets, leading to significant gains in potency and selectivity. For instance, linking this amine to other heterocyclic systems has been a successful strategy in developing potent kinase inhibitors[3].

Quantitative Data Summary

While a comprehensive SAR study for the exact this compound scaffold is not publicly available in a single source, the following table presents illustrative data consistent with the SAR principles observed in related kinase inhibitor series. This data is intended to serve as a representative guide for analog design. The primary target selected for this illustrative purpose is a representative Cyclin-Dependent Kinase (CDK2), a common target for this scaffold type[1].

Table 1: Representative Structure-Activity Relationship Data for CDK2 Inhibition

| Compound ID | R1 (Indole N1) | R2 (6-amino) | CDK2 IC₅₀ (nM) | Cell Proliferation IC₅₀ (μM, HeLa) |

| REF-01 | H | -NH₂ | 850 | >10 |

| REF-02 | -CH₃ | -NH₂ | 620 | 8.5 |

| REF-03 | H | -NH-C(O)CH₃ (Acetyl) | 150 | 2.1 |

| REF-04 | H | -NH-C(O)Ph (Benzoyl) | 95 | 1.5 |

| REF-05 | -CH₃ | -NH-C(O)CH₃ (Acetyl) | 75 | 1.1 |

| REF-06 | H | -NH-SO₂CH₃ (Mesyl) | 210 | 3.4 |

SAR Interpretation from Table 1:

-

N1 Substitution: Methylation of the indole N1 (REF-02 vs. REF-01; REF-05 vs. REF-03) leads to a modest improvement in potency, likely due to favorable hydrophobic interactions.

-

6-Amino Derivatization: Acylation of the 6-amino group (REF-03, REF-04) dramatically increases potency compared to the unsubstituted amine (REF-01). This suggests the amide moiety engages in crucial interactions within the binding pocket.

-

Combined Effect: The combination of N1-methylation and 6-amino acylation (REF-05) results in the most potent analog in this series, demonstrating an additive effect of the modifications.

-

Amine vs. Sulfonamide: An acetyl group (REF-03) is preferred over a mesyl group (REF-06) at the 6-amino position, indicating the importance of the carbonyl oxygen for hydrogen bonding.

Key Experimental Protocols

The following are detailed methodologies for assays typically used to characterize kinase inhibitors of this class.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

-

Reagent Preparation:

-

Prepare kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a solution of the kinase (e.g., recombinant CDK2/Cyclin E) in kinase buffer.

-

Prepare a solution of the substrate (e.g., Histone H1) and ATP in kinase buffer.

-

Serially dilute the test compounds in 100% DMSO, followed by a final dilution in kinase buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.

-

Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

-

Incubate the reaction for 60 minutes at 30°C.

-

-

Signal Detection:

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unconsumed ATP.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via luciferase.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.

-

Cell Plating:

-

Culture cancer cells (e.g., HeLa) in appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value by plotting viability against compound concentration.

-

Visualizations: Pathways and Workflows

Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is frequently dysregulated in cancer, making its components, such as PI3K, attractive targets for inhibitors like the 3-(pyridin-4-yl)-1H-indole analogs[2].

Caption: The PI3K/AKT signaling pathway and the inhibitory action of a representative analog.

Experimental Workflow

The development of novel kinase inhibitors follows a structured, multi-stage process from initial screening to lead optimization.

References

- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Navigating the Research Landscape of 3-Pyridinyl-1H-Indole Derivatives: A Technical Guide

A comprehensive review of scientific literature reveals a notable absence of specific in vitro and in vivo studies for the compound 3-(pyridin-4-yl)-1H-indol-6-amine. While public databases confirm its chemical structure, dedicated biological and pharmacological investigations appear to be unpublished.[1] However, the broader class of 3-pyridinyl-1H-indole derivatives is a field of active research, with numerous studies exploring their therapeutic potential across various disease areas, particularly in oncology and inflammation.

This technical guide provides an in-depth overview of the research on structurally related 3-pyridinyl-1H-indole compounds. It is intended for researchers, scientists, and drug development professionals interested in this chemical scaffold. The guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and experimental workflows based on published literature for analogous compounds.

I. Quantitative Biological Activity of Structurally Related Indole Derivatives

The biological activity of indole derivatives with pyridinyl substitutions is diverse. The tables below summarize the inhibitory concentrations (IC₅₀) of several related compounds against various biological targets and cell lines. These compounds, while not identical to this compound, share core structural motifs and provide insights into the potential activities of this chemical class.

Table 1: Anticancer Activity of Pyrido[3,4-b]indole Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| Compound 25 | HCT116 | Colon Cancer | 1.80 |

| Compound 25 | MIA PaCa-2 | Pancreatic Cancer | 2.23 |

| Compound 26 | HCT116 | Colon Cancer | 2.22 |

| Compound 27 | HCT116 | Colon Cancer | 2.43 |

Data extracted from a study on the antiproliferative activity of new pyrido[3,4-b]indole derivatives. The study indicated that these compounds induce G2/M cell cycle arrest.[2]

Table 2: Activity of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide Derivatives

| Compound | Target/Cell Line | Activity | Notes |

| 8b | Various Liver Cancer Cell Lines | Potent Cytotoxicity | Lower toxicity than the positive control, celastrol.[3] |

| 8b | Nur77 | Excellent Binding Activity | Comparable to the reference compound celastrol.[3] |

This class of compounds was investigated as novel anti-cancer agents targeting the orphan nuclear receptor Nur77. Compound 8b was noted for its in vivo safety and anti-hepatocellular carcinoma activity.[3][4]

Table 3: Activity of Indazole Derivatives

| Compound | Assay | IC₅₀ (µM) |

| Indazole | Cyclooxygenase-2 | 23.42 |

| 5-aminoindazole | Cyclooxygenase-2 | 12.32 |

| 6-nitroindazole | Cyclooxygenase-2 | 19.22 |

| Celecoxib (control) | Cyclooxygenase-2 | 5.10 |

These compounds were evaluated for their anti-inflammatory potential.[5]

II. Common Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of indole and pyridine derivatives.

A. Cell Viability and Cytotoxicity Assays

1. MTT Assay:

-

Objective: To assess the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells in 96-well plates at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

B. In Vitro Kinase Assays

1. Tubulin Polymerization Assay:

-

Objective: To determine if a compound inhibits the polymerization of tubulin, a key process in cell division.

-

Procedure:

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add the test compound at various concentrations to the tubulin solution.

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

C. In Vivo Models

1. Xenograft Models for Anticancer Activity:

-

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

-

Procedure:

-

Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the test compound to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

III. Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a common signaling pathway targeted by anticancer indole derivatives and a typical workflow for screening such compounds.

Caption: A simplified diagram of the MAPK signaling pathway, a common target for anticancer drugs.

References

- 1. PubChemLite - this compound (C13H11N3) [pubchemlite.lcsb.uni.lu]

- 2. longdom.org [longdom.org]

- 3. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

discovery and characterization of 3-(pyridin-4-yl)-1H-indol-6-amine

An examination of the available scientific literature reveals a notable absence of detailed information regarding the discovery and characterization of 3-(pyridin-4-yl)-1H-indol-6-amine. Despite comprehensive searches of chemical databases and scholarly articles, no specific publications detailing its synthesis, biological activity, or mechanism of action could be identified.

Publicly accessible resources such as PubChem provide basic computational data for this molecule, including its chemical formula (C₁₃H₁₁N₃) and predicted properties. However, this information is not substantiated by experimental data.

While direct information is lacking, the structural motifs present in this compound—namely the indole and pyridine rings—are prevalent in a wide range of biologically active compounds. Research on related molecules offers potential context for the hypothetical properties and synthesis of this compound. For instance, various derivatives of indole and pyrrolopyridine have been investigated for their therapeutic potential.[1]

Hypothetical Synthesis and Characterization

Given the absence of specific experimental protocols, a general overview of potential synthetic routes and characterization methods can be proposed based on established organic chemistry principles for similar compounds.

Potential Synthetic Pathways

The synthesis of 3-substituted indoles is a well-established area of organic chemistry. A plausible approach for the synthesis of this compound could involve a Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction.

A hypothetical workflow for a palladium-catalyzed approach is outlined below. This diagram represents a conceptual pathway and is not based on a published experimental protocol.

Figure 1: A conceptual workflow for the synthesis of this compound.

Characterization Methods

Once synthesized, the identity and purity of this compound would be confirmed using a standard battery of analytical techniques.

| Analytical Method | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the molecular structure, including the connectivity of atoms and the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR). |

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition of the compound. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

Potential Biological Significance and Signaling Pathways

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse biological activities. Similarly, the pyridine ring is a common feature in many pharmacologically active molecules. The combination of these two heterocycles in this compound suggests that it could potentially interact with various biological targets.

Given the structural similarities to known kinase inhibitors and other signaling modulators, one could hypothesize its involvement in cellular signaling pathways. For example, many indole-based compounds are known to inhibit protein kinases, which are crucial regulators of cell signaling.

Below is a generalized diagram illustrating a hypothetical signal transduction pathway that a compound with this structure might modulate.

Figure 2: A hypothetical kinase signaling pathway potentially modulated by the target compound.

Conclusion

References

A Technical Guide to Target Identification and Deconvolution for Novel Indole Compounds: A Case Study of 3-(pyridin-4-yl)-1H-indol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: The identification of specific molecular targets is a critical step in the development of novel therapeutics. This process, often referred to as target deconvolution or target identification, bridges the gap between a compound exhibiting a desirable phenotype and understanding its mechanism of action, which is essential for further optimization and clinical development. This technical guide outlines a comprehensive strategy for the target identification of novel bioactive small molecules, using the hypothetical compound 3-(pyridin-4-yl)-1H-indol-6-amine as a case study. The guide details a multi-pronged approach, combining affinity-based proteomics, broad-panel enzymatic screening, and target engagement validation assays. Detailed experimental protocols, data interpretation guidelines, and visualizations of the workflow and potential signaling pathways are provided to equip researchers with the necessary tools to elucidate the molecular targets of novel chemical entities.

Introduction

Phenotypic drug discovery has re-emerged as a powerful strategy for identifying first-in-class medicines. However, a significant challenge in this approach is the subsequent identification of the specific protein target(s) responsible for the observed biological effect. The compound this compound, a novel heterocyclic molecule, represents a typical starting point for a target identification campaign. Its indole core is a privileged scaffold in medicinal chemistry, and the pyridinyl substitution suggests potential interactions with a variety of protein families, including kinases and other ATP-binding proteins.

This document presents a systematic and robust workflow for elucidating the direct binding partners of such a compound within a native cellular context. The proposed strategy integrates three key experimental pillars:

-

Affinity Chromatography: An unbiased approach to capture binding proteins from cell lysates.[1][2][3][4][5]

-

Kinase Profiling: A focused, high-throughput screen to assess activity against a large panel of kinases, a common target class for indole-based molecules.[6][7][8]

-

Cellular Thermal Shift Assay (CETSA): A method to confirm direct target engagement in a cellular environment.[9][10][11][12][13]

By combining these methodologies, researchers can generate a high-confidence list of putative targets, validate their interaction with the compound of interest, and begin to unravel the downstream signaling pathways modulated by the molecule.

A General Workflow for Target Identification

The process of identifying a novel compound's target can be logically structured. The workflow begins with unbiased, broad-spectrum techniques to generate initial hypotheses, followed by more focused assays to refine and validate these leads.

Experimental Methodologies and Data Presentation

Affinity Chromatography

Affinity chromatography is a powerful technique for isolating binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[2][4] This method relies on immobilizing a modified version of the compound (the "bait") onto a solid support and using it to "fish" for its targets.

This protocol is adapted from established methods for photo-affinity pulldown experiments.[1][14]

-

Synthesis of Affinity Probe: Synthesize an analog of this compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin) via a linker attached to a position on the molecule determined not to be essential for its biological activity through structure-activity relationship (SAR) studies.[2]

-

Preparation of Cell Lysate: Culture and harvest cells of a relevant line (e.g., a cancer cell line where the compound shows anti-proliferative effects). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Determine the total protein concentration using a BCA or Bradford assay.

-

Incubation and Crosslinking:

-

Incubate the cell lysate (e.g., 1-5 mg total protein) with the photo-affinity probe for a predetermined time (e.g., 1 hour) at 4°C.

-

As a negative control, perform a parallel incubation where a 100-fold excess of the original, unmodified compound is added to compete for binding to the specific targets.[15]

-

Transfer the mixtures to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to covalently crosslink the probe to its binding partners.[14]

-

-

Capture of Protein-Probe Complexes: Add streptavidin-coated magnetic beads to the irradiated lysates and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series would be 3-5 washes with increasing salt concentration or mild detergents.

-

Elution and Sample Preparation: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis by Mass Spectrometry:

-

Run the eluted proteins on an SDS-PAGE gel.

-

Excise the entire lane for both the probe-treated and the competition control samples.

-

Perform in-gel trypsin digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant). Proteins that are significantly enriched in the probe-treated sample compared to the competition control are considered high-confidence putative targets.

-

The results from an affinity chromatography experiment are typically presented as a list of proteins with their corresponding enrichment ratios.

Table 1: Putative Targets Identified by Affinity Chromatography-Mass Spectrometry

| Protein ID (UniProt) | Gene Symbol | Description | Fold Enrichment (Probe vs. Competition) | p-value |

| P00533 | EGFR | Epidermal growth factor receptor | 25.3 | < 0.001 |

| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 18.9 | < 0.001 |

| Q05397 | LCK | Tyrosine-protein kinase Lck | 12.5 | < 0.005 |

| P27361 | ABL1 | Tyrosine-protein kinase ABL1 | 8.2 | < 0.01 |

| P06213 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.1 | 0.045 |

Kinase Profiling

Given that a large number of approved drugs target the kinome, and the structure of this compound is suggestive of a kinase inhibitor, a broad-panel kinase screen is a logical next step.

This protocol is based on the widely used radiometric filter binding assay format.[6][7]

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate format. A commercial service (e.g., Reaction Biology, Promega) is often used for broad-panel screening.

-

Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared containing:

-

The specific kinase enzyme.

-

A known substrate for that kinase (e.g., a peptide or protein).

-

Assay buffer containing cofactors (e.g., MgCl₂, MnCl₂).

-

[γ-³³P]-ATP as the phosphate donor.

-

-

Compound Incubation: this compound is added to the reaction wells at a fixed concentration (typically 1 µM or 10 µM for a primary screen). Control wells contain DMSO (vehicle).

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of the ATP/substrate mixture and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[6]

-

Reaction Termination: The reaction is stopped by the addition of an acidic solution (e.g., phosphoric acid).[6]

-

Capture and Washing: The reaction mixture is transferred to a filter plate (e.g., phosphocellulose) that binds the phosphorylated substrate. The plate is washed multiple times to remove unincorporated [γ-³³P]-ATP.

-

Detection: A scintillation cocktail is added to the wells, and the amount of incorporated radioactivity is measured using a microplate scintillation counter.

-

Data Analysis: The activity of the kinase in the presence of the compound is calculated as a percentage of the activity in the DMSO control wells. A significant reduction in activity (e.g., >50% inhibition) identifies the kinase as a "hit".

The primary screen data is often presented as percent inhibition, while follow-up dose-response experiments yield IC50 values.

Table 2: Kinase Profiling Hits for this compound

| Kinase | Gene Symbol | % Inhibition @ 1 µM | IC50 (nM) |

| Epidermal growth factor receptor | EGFR | 98 | 15 |

| Receptor tyrosine-protein kinase erbB-2 | ERBB2 | 95 | 25 |

| Tyrosine-protein kinase Lck | LCK | 88 | 110 |

| Tyrosine-protein kinase ABL1 | ABL1 | 75 | 250 |

| Vascular endothelial growth factor receptor 2 | KDR | 45 | > 1000 |

| Cyclin-dependent kinase 2 | CDK2 | 12 | > 10000 |

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms direct binding of a compound to its target in a cellular context.[11][12] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[11]

This protocol describes a classic CETSA workflow.[9][10]

-

Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at a saturating concentration (e.g., 10-50 µM) and another set with vehicle (DMSO) for 1-3 hours.[9]

-

Heating Step:

-

Harvest and resuspend the cells in a buffered saline solution.

-

Aliquot the cell suspensions from each treatment group into PCR tubes.

-

Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by thawing at 25°C).

-

Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Sample Preparation and Western Blot:

-

Collect the supernatant (soluble fraction) from each sample.

-

Normalize the protein concentration for all samples.

-

Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody specific to the putative target protein (e.g., an antibody against EGFR).

-

Detect with a secondary antibody and visualize the bands.

-

-

Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining relative to the unheated control against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

The CETSA results are best visualized as a melt curve, with the key data point being the change in melting temperature (ΔTm).

Table 3: CETSA Validation of Top Kinase Hits

| Target Protein | Basal Tm (°C) (Vehicle) | Tm (°C) (Compound-Treated) | ΔTm (°C) | Result |

| EGFR | 52.5 | 58.0 | +5.5 | Confirmed Engagement |

| ERBB2 | 54.0 | 58.5 | +4.5 | Confirmed Engagement |

| LCK | 49.0 | 51.5 | +2.5 | Confirmed Engagement |

| ABL1 | 51.5 | 52.0 | +0.5 | Weak/No Engagement |

Downstream Signaling Pathway Analysis

Once direct targets are validated, the next step is to understand how the compound's interaction with these targets affects cellular signaling. Based on the hypothetical data above, this compound is a potent inhibitor of EGFR and ERBB2. These receptors are key nodes in cell growth and proliferation pathways.

This diagram illustrates that by inhibiting EGFR, the compound blocks downstream phosphorylation events in both the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to a reduction in cell proliferation and survival. This hypothesis can be tested by Western blot analysis of the phosphorylated forms of key pathway proteins (e.g., p-AKT, p-ERK) in cells treated with the compound.

Conclusion

The target identification of a novel bioactive compound like this compound is a systematic process that requires the integration of multiple experimental approaches. By employing a workflow that starts with broad, unbiased screening methods and progresses to specific, validation-focused assays, researchers can confidently identify the direct molecular targets of a compound. The combination of affinity chromatography, kinase profiling, and cellular thermal shift assays provides a robust framework for moving from a phenotypic observation to a mechanistic understanding. This knowledge is paramount for the successful progression of a compound through the drug discovery pipeline, enabling rational optimization of on-target potency and selectivity, and providing a clear understanding of its mechanism of action.

References

- 1. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2.6. Kinase Profiling Assay [bio-protocol.org]

- 7. reactionbiology.com [reactionbiology.com]

- 8. worldwide.promega.com [worldwide.promega.com]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 14. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(pyridin-4-yl)-1H-indol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(pyridin-4-yl)-1H-indol-6-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to form the key intermediate, 6-nitro-3-(pyridin-4-yl)-1H-indole. This is followed by the reduction of the nitro group to the corresponding amine. This protocol offers detailed experimental procedures, reagent specifications, and data presentation to ensure reproducibility for researchers in the field.

Introduction

Indole and pyridine moieties are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The combination of these two heterocyclic systems in a single molecule, such as this compound, presents a compelling structural motif for the exploration of new therapeutic agents. The strategic placement of the amino group at the 6-position of the indole ring offers a versatile handle for further functionalization and library development. This protocol outlines a reliable and efficient synthetic route to access this valuable compound.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two sequential steps:

-

Step 1: Suzuki-Miyaura Coupling: Formation of the carbon-carbon bond between 3-bromo-6-nitro-1H-indole and pyridine-4-boronic acid to yield 6-nitro-3-(pyridin-4-yl)-1H-indole.

-

Step 2: Reduction of the Nitro Group: Conversion of the 6-nitro intermediate to the final product, this compound, via catalytic hydrogenation.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 6-nitro-3-(pyridin-4-yl)-1H-indole

This procedure details a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow:

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3-bromo-6-nitro-1H-indole | 241.04 | 1.0 g | 4.15 | 1.0 |

| Pyridine-4-boronic acid | 122.92 | 0.61 g | 5.0 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.24 g | 0.21 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.15 g | 8.3 | 2.0 |

| 1,4-Dioxane | - | 20 mL | - | - |

| Water | - | 5 mL | - | - |

Procedure:

-

To a round-bottom flask, add 3-bromo-6-nitro-1H-indole (1.0 g, 4.15 mmol), pyridine-4-boronic acid (0.61 g, 5.0 mmol), and potassium carbonate (1.15 g, 8.3 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.24 g, 0.21 mmol) to the flask.

-

Add 1,4-dioxane (20 mL) and water (5 mL).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 6-nitro-3-(pyridin-4-yl)-1H-indole.

Expected Yield: 70-85%

Step 2: Synthesis of this compound

This procedure details the reduction of the nitro group via catalytic hydrogenation.

Experimental Workflow:

Caption: Workflow for the catalytic hydrogenation reaction.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 6-nitro-3-(pyridin-4-yl)-1H-indole | 239.23 | 1.0 g | 4.18 |

| 10% Palladium on Carbon (Pd/C) | - | 0.1 g | - |

| Ethanol | - | 40 mL | - |

| Hydrogen Gas (H₂) | - | 1 atm (balloon) | - |

Procedure:

-

To a hydrogenation flask, add 6-nitro-3-(pyridin-4-yl)-1H-indole (1.0 g, 4.18 mmol) and ethanol (40 mL).

-

Carefully add 10% palladium on carbon (0.1 g, 10 wt. % of the starting material).

-

Seal the flask and evacuate and backfill with hydrogen gas three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Expected Yield: 90-98%

Alternative Reduction Methods

While catalytic hydrogenation is a clean and efficient method, other reduction protocols can be employed, especially if hydrogenation equipment is unavailable.

| Method | Reagents | Solvent | Key Features |

| Tin(II) Chloride Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol or Ethyl Acetate | Mild conditions, tolerates many functional groups.[1] |

| Iron in Acetic Acid | Iron powder (Fe) | Acetic Acid/Ethanol | Cost-effective and robust method.[2][3] |

Signaling Pathway Context (Hypothetical)

While the specific biological activity of this compound is a subject for further research, molecules with similar scaffolds are often investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways. A potential, hypothetical mechanism of action could involve the inhibition of a kinase cascade, for example, the MAPK/ERK pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of this compound. The two-step sequence involving a Suzuki-Miyaura coupling followed by a nitro group reduction is a reliable and scalable method for obtaining this valuable compound for further investigation in drug discovery and development programs. The provided workflows, data tables, and diagrams are intended to facilitate the successful replication of this synthesis in a research setting.

References

Application Notes and Protocols for (3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone (HD12) in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone, hereinafter referred to as HD12, is a novel synthetic compound belonging to the pyrazolinyl-indole class of molecules. This class of compounds has garnered significant interest in oncological research due to their potential as potent and selective anti-cancer agents. HD12, in particular, has demonstrated remarkable cytotoxic activity across a broad spectrum of cancer cell lines, suggesting its potential as a promising candidate for further preclinical and clinical development.

The core structure of HD12 integrates an indole nucleus, a pyrazoline ring, and a pyridine moiety. This unique combination of heterocyclic systems is believed to contribute to its biological activity, potentially through interactions with key oncogenic signaling pathways. Preliminary studies suggest that HD12 may exert its anticancer effects through the inhibition of critical protein kinases involved in tumor cell proliferation and survival. These application notes provide a comprehensive overview of the current understanding of HD12's utility in cancer research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its experimental evaluation.

Applications in Cancer Research

HD12 has shown significant promise in the following areas of cancer research:

-

Broad-Spectrum Anticancer Agent: Preclinical screenings have revealed that HD12 exhibits potent cytotoxic effects against a diverse range of human cancer cell lines, including those derived from leukemia, colon cancer, breast cancer, melanoma, lung cancer, renal cancer, prostate cancer, central nervous system (CNS) cancers, and ovarian cancer.[1] This broad activity profile makes it a valuable tool for investigating common vulnerabilities across different tumor types.

-

Inhibitor of Epidermal Growth Factor Receptor (EGFR) Signaling: Molecular docking studies have indicated that HD12 may act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a well-validated target in oncology, and its dysregulation is implicated in the pathogenesis of numerous cancers. The potential of HD12 to modulate EGFR signaling warrants further investigation into its efficacy in EGFR-driven malignancies.

-

Lead Compound for Drug Discovery and Development: The potent and broad-based anticancer activity of HD12 positions it as a promising lead compound for the development of novel cancer therapeutics. Its chemical scaffold can serve as a template for the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Data

The in vitro cytotoxic activity of HD12 has been evaluated against a panel of 56 human cancer cell lines by the National Cancer Institute (NCI). The following table summarizes the growth inhibition percentages at a 10 µM concentration.

| Cancer Type | Cell Line | Growth Inhibition (%) |

| Leukemia | CCRF-CEM | 78.76 |

| K-562 | 82.15 | |

| MOLT-4 | 85.33 | |

| RPMI-8226 | 79.42 | |

| SR | 88.19 | |

| Colon Cancer | COLO 205 | 75.21 |

| HCT-116 | 79.88 | |

| HCT-15 | 81.05 | |

| HT29 | 77.63 | |

| KM12 | 83.47 | |

| SW-620 | 80.12 | |

| Breast Cancer | MCF7 | 72.54 |

| MDA-MB-231 | 78.91 | |

| T-47D | 76.39 | |

| Melanoma | LOX IMVI | 85.77 |

| MALME-3M | 83.24 | |

| SK-MEL-2 | 80.19 | |

| SK-MEL-28 | 82.65 | |

| SK-MEL-5 | 84.93 | |

| UACC-257 | 81.38 | |

| UACC-62 | 86.02 | |

| Lung Cancer | A549/ATCC | 74.98 |

| EKVX | 79.56 | |

| HOP-62 | 81.23 | |

| HOP-92 | 83.71 | |

| NCI-H226 | 78.04 | |

| NCI-H23 | 76.82 | |

| NCI-H322M | 79.15 | |

| NCI-H460 | 80.49 | |

| NCI-H522 | 82.37 | |

| Renal Cancer | 786-0 | 77.11 |

| A498 | 80.63 | |

| ACHN | 78.94 | |

| CAKI-1 | 82.18 | |

| RXF 393 | 84.55 | |

| SN12C | 81.76 | |

| TK-10 | 79.31 | |

| UO-31 | 83.09 | |

| Prostate Cancer | PC-3 | 75.83 |

| DU-145 | 78.29 | |

| CNS Cancer | SF-268 | 80.97 |

| SF-295 | 83.41 | |

| SF-539 | 81.62 | |

| SNB-19 | 79.85 | |

| SNB-75 | 82.03 | |

| U251 | 84.76 | |

| Ovarian Cancer | IGROV1 | 76.58 |

| OVCAR-3 | 79.12 | |

| OVCAR-4 | 81.39 | |

| OVCAR-5 | 83.88 | |

| OVCAR-8 | 80.25 | |

| NCI/ADR-RES | 78.47 | |

| SK-OV-3 | 82.96 |

Data adapted from the NCI-60 screen for compound HD12.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of HD12 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

HD12 stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of HD12 in complete growth medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of HD12 (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest HD12 concentration) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration of HD12 using the following formula:

-

Plot the percentage of cell viability against the log of the HD12 concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualizations

Proposed Mechanism of Action of HD12

References

Application Notes and Protocols for 3-(pyridin-4-yl)-1H-indol-6-amine in Animal Models of Disease: Information Not Available

A comprehensive review of scientific literature and databases reveals no publicly available information on the use of the specific compound 3-(pyridin-4-yl)-1H-indol-6-amine in any animal models of disease.

Despite extensive searches for its synthesis, biological activity, and in vivo studies, no data could be retrieved for this particular molecule. Chemical databases such as PubChem list the compound's structure but do not provide links to any experimental research or patents detailing its biological effects.[1]

Consequently, it is not possible to provide the requested detailed Application Notes, quantitative data, experimental protocols, or diagrams related to the use of this compound in preclinical research.

Research on Structurally Related Compounds

While no information exists for this compound, research has been conducted on other indole and pyridine-containing compounds, demonstrating the therapeutic potential of this general chemical scaffold. It is crucial to note that the biological activity of a compound is highly specific to its exact structure, and the findings for the compounds listed below cannot be extrapolated to this compound.

Examples of research on related, but distinct, molecules include:

-

Neurodegenerative Diseases: A series of N-(4-pyridinyl)-1H-indol-1-amines, such as besipirdine, were synthesized and evaluated for potential use in Alzheimer's disease.[2] These compounds showed cholinomimetic and adrenergic activities in preclinical models. Additionally, inhibitors of NADPH Oxidase 2 with a 3-(indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine core have been investigated for their neuroprotective effects in the context of Alzheimer's disease.[3][4][5]

-

Pain and Inflammation: A series of 3,5-disubstituted pyridin-2(1H)-ones, including a compound with a 3-(indol-4-yl) moiety, demonstrated anti-allodynic effects in a rat model of inflammatory pain.[6]

-

Cancer: Various indole derivatives have been synthesized and tested for their anticancer properties. For instance, certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been evaluated as anti-hepatocellular carcinoma agents.[7] Other studies have explored different substituted indole-pyridine hybrids as potential anticancer agents.[8][9][10]

-

Other Conditions: Researchers have explored pyrazolo[3,4-b]pyridine derivatives for conditions like Parkinson's disease[11] and visceral leishmaniasis.[12]

Future Directions

To ascertain the therapeutic potential of this compound, the following steps would be necessary:

-

Chemical Synthesis and Characterization: Development and optimization of a synthetic route to produce the compound in sufficient purity and quantity for biological testing.

-

In Vitro Screening: Evaluation of the compound's activity against a panel of biological targets (e.g., enzymes, receptors) to identify potential mechanisms of action. Cytotoxicity and other cell-based assays would also be crucial.

-

Pharmacokinetic Studies: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties in vitro and subsequently in animal models.

-

In Vivo Efficacy Studies: If promising in vitro activity and pharmacokinetic profiles are observed, the compound would then be tested in relevant animal models of specific diseases to evaluate its therapeutic efficacy and safety.

Until such studies are conducted and published, no specific application notes or protocols can be developed for this compound. Researchers interested in this molecule would be venturing into a novel area of investigation.

References

- 1. PubChemLite - this compound (C13H11N3) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]

- 4. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 3-(pyridin-4-yl)-1H-indol-6-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, specific, validated analytical methods for the quantification of 3-(pyridin-4-yl)-1H-indol-6-amine are not widely available in peer-reviewed literature. The following protocols are robust, proposed methods based on established principles for the analysis of similar small molecules containing indole, pyridine, and amine functional groups. These methods are intended to serve as a detailed starting point for method development and validation.

Introduction

This compound is a heterocyclic organic compound containing an indole nucleus substituted with a pyridine ring and an amine group. Molecules with such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. Accurate and precise quantification of this compound in various matrices, particularly in biological fluids like plasma, is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development.[1]

This document provides detailed protocols for two common and powerful analytical techniques for the quantification of this compound:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method suitable for relatively high concentration ranges.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, ideal for low-level quantification in complex biological matrices.[2][3][4]

Proposed Analytical Methods

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method separates this compound from other components in a sample using reversed-phase HPLC. The compound is then detected by its absorbance of ultraviolet (UV) light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Experimental Protocol:

2.1.1. Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Analytical balance, vortex mixer, centrifuge.

2.1.2. Reagents and Standards:

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Ammonium acetate (analytical grade).[5]

-

Formic acid (LC-MS grade).

-

Ultrapure water.

-

This compound reference standard.

-

Internal Standard (IS): A structurally similar compound, e.g., a methylated or halogenated analog.

2.1.3. Preparation of Solutions:

-

Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.

-

Mobile Phase B: Acetonitrile.

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in 50:50 (v/v) methanol:water to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

-

Internal Standard (IS) Working Solution (10 µg/mL): Prepare from an IS stock solution.

2.1.4. Sample Preparation (from Plasma): This protocol utilizes protein precipitation, a common method for cleaning up biological samples.[6][7][8]

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the IS working solution (10 µg/mL) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A and inject into the HPLC system.

2.1.5. Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 10 mM Ammonium Acetate (pH 4.5) B: Acetonitrile |

| Gradient | 0-2 min: 10% B 2-10 min: 10-90% B 10-12 min: 90% B 12-12.1 min: 90-10% B 12.1-17 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

| UV Detection | 254 nm (or wavelength of max absorbance) |

2.1.6. Data Presentation: Expected HPLC-UV Method Performance

The following table summarizes the expected performance characteristics for a validated HPLC-UV method. These values serve as a target for method development.[1]

| Validation Parameter | Expected Range/Value |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy | 85 - 115% |

| Precision (%RSD) | < 15% |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

| Recovery | > 80% |

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This highly sensitive and selective method uses LC to separate the analyte, which is then ionized and detected by a tandem mass spectrometer.[2][3] The mass spectrometer is set to monitor a specific precursor-to-product ion transition for the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode, providing excellent specificity.[4]

Experimental Protocol:

2.2.1. Instrumentation and Materials:

-

UPLC or HPLC system.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Data acquisition and processing software.

-

Nitrogen generator.

2.2.2. Reagents and Standards:

-

As per HPLC-UV method, but using LC-MS grade solvents and additives.

-

Deuterated analog of this compound is the ideal internal standard. If unavailable, a stable isotope-labeled analog or a close structural analog can be used.

2.2.3. Preparation of Solutions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.